BENGHE Methodological & Application

Check Availability & Pricing

Application Notes & Protocols: Delivery
Systems for Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antifungal agent 26

Cat. No.: B12416086

Audience: Researchers, scientists, and drug development professionals.

Introduction: Amphotericin B (AmB) is a broad-spectrum polyene antifungal agent, highly
effective against a range of systemic fungal infections.[1] Howeuver, its clinical application is
often limited by poor aqueous solubility and significant dose-dependent toxicities, particularly
nephrotoxicity.[2] These limitations arise from AmB's mechanism of action, which involves
binding to ergosterol in fungal cell membranes, creating pores that lead to cell death.[1][3][4]
Unfortunately, it can also bind to cholesterol in mammalian cell membranes, causing similar
damage and leading to adverse effects.[2][3][5]

To mitigate these challenges, various drug delivery systems have been developed. These
systems aim to improve AmB's solubility, alter its pharmacokinetic profile, and enhance its
therapeutic index by selectively targeting fungal cells or reducing exposure to healthy tissues.
This document provides an overview of common delivery systems for AmB, quantitative data
for comparison, and detailed protocols for their preparation and characterization.

Overview of Amphotericin B Delivery Systems

Novel drug delivery systems for antifungal agents like AmB are designed to overcome issues
such as poor solubility, low bioavailability, and drug-related toxicities.[6][7][8] Nanotechnology-
based carriers, including liposomes and polymeric nanoparticles, are at the forefront of these
efforts.[6][7] These carriers can encapsulate the drug, protecting it from degradation and
controlling its release, which can lead to reduced toxicity and improved efficacy.[6][9]
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e Liposomal Formulations: Liposomes are vesicles composed of one or more lipid bilayers.[3]
Liposomal AmB formulations, such as AmBisome®, have demonstrated reduced
nephrotoxicity compared to conventional AmB deoxycholate.[5][10] The liposome structure is
thought to alter the drug's distribution in the body, decreasing its accumulation in the kidneys.

[5]

o Nanoparticle Formulations: Polymeric nanoparticles (PNPs) and solid lipid nanoparticles
(SLNs) offer another promising avenue for AmB delivery.[6][7] These systems can be
engineered to control particle size, surface charge, and drug release characteristics. For
example, PLGA and PLGA-PEG nanoparticles have been shown to effectively encapsulate
AmB with high efficiency.[11]

Data Presentation: Comparison of Delivery Systems

The following tables summarize key quantitative data for different AmB delivery systems based
on published literature.

Table 1: Physicochemical Properties of Amphotericin B Formulations

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.ambisome.com/ambisome-mechanism-of-action
https://en.wikipedia.org/wiki/Amphotericin_B
https://medicalguidelines.msf.org/en/viewport/EssDr/english/amphotericin-b-liposomal-injectable-16682430.html
https://en.wikipedia.org/wiki/Amphotericin_B
https://www.mdpi.com/2673-4605/14/1/61
https://www.researchgate.net/publication/396930775_Innovative_Drug_Delivery_Approaches_For_Anti-_Fungal_Therapies_Formulation_And_Assessment_Paradigms
https://www.researchgate.net/publication/268149181_Amphotericin_B-loaded_polymeric_nanoparticles_Formulation_optimization_by_factorial_design
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12416086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Methodological & Application
Check Availability & Pricing

BENCHE

Formulation Carrier Particle Size Zeta Potential
. Reference
Type Composition (nm) (mV)
Polymeric Chitosan/Dextran
, 600-800 -32 [12]
Nanoparticles Sulfate
Polymeric
) PLGA 189.5 + 90 Not Reported
Nanoparticles
Polymeric
) PLGA-PEG 169 + 6.9 Not Reported [11]
Nanoparticles
Hydrogenated
: Soy
Liposomes . 115-364 Not Reported
Phosphatidylchol
ine/Cholesterol
Amphotericin B
Silver (as
) ) ) ~7 Not Reported [13]
Nanoparticles reducing/capping
agent)

Table 2: Drug Loading and Encapsulation Efficiency
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Formulation Carrier Encapsulation  Drug Loading
. o Reference
Type Composition Efficiency (%) (%)
Polymeric Chitosan/Dextran
) Up to 65% Not Reported [12]
Nanoparticles Sulfate
Bacterial
Magnetic Magnetosomes 253+19 er
J _ _ J 52.7 +2.1% HaP [14]
Nanoparticles with Poly-L- 100 pg
lysine
Polymeric
) PLGA 94.0+£1.3% Not Reported
Nanoparticles
Polymeric
PLGA-PEG 92.8 +2.9% Not Reported [11]

Nanoparticles

Hydrogenated
) Soy 0.05 mg AmB/mg
Liposomes ] >85% o
Phosphatidylchol lipid

ine/Cholesterol

Signaling Pathways and Experimental Workflows
Mechanism of Action of Amphotericin B

Amphotericin B's primary mechanism of action is the disruption of the fungal cell membrane. It
binds with high affinity to ergosterol, a sterol unique to fungal membranes, forming
transmembrane channels.[3][4] This leads to an increase in membrane permeability, causing
leakage of essential monovalent ions like K+, Na+, and H+, which ultimately results in fungal
cell death.[3][4][5]
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Mechanism of Action of Amphotericin B
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Caption: Mechanism of Amphotericin B action on fungal cells.

Experimental Workflow for Delivery System
Development
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The development and evaluation of a novel drug delivery system for an antifungal agent follows
a logical progression from formulation to in vitro and in vivo testing.

Workflow for Antifungal Delivery System Development

Formulation & Optimization

Formulation of Delivery System
(e.g., Liposomes, Nanoparticles)

Y
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Caption: Experimental workflow for antifungal delivery system development.

Experimental Protocols

Protocol 4.1: Preparation of Liposomal Amphotericin B
(Thin-Film Hydration Method)

This protocol describes a common method for preparing liposomes encapsulating AmB.

Materials:

Hydrogenated Soy Phosphatidylcholine (HSPC)

e Cholesterol

e Amphotericin B

e Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

e Phosphate Buffered Saline (PBS), pH 7.4

 Rotary evaporator

» Bath sonicator or probe sonicator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

e Lipid Film Formation:

o Dissolve HSPC, cholesterol, and AmB in the chloroform/methanol mixture in a round-
bottom flask.[15] The molar ratio of lipids can be varied, for example, 7:2
HSPC:cholesterol.[15]

o Attach the flask to a rotary evaporator.
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o Rotate the flask in a water bath (e.g., 60-65°C) under reduced pressure to evaporate the
organic solvents.

o Continue evaporation until a thin, dry lipid film is formed on the inner wall of the flask.[16]

e Hydration:
o Hydrate the lipid film by adding pre-warmed (65°C) PBS buffer to the flask.[16]

o Agitate the flask gently to allow the lipid film to swell and form multilamellar vesicles
(MLVSs).[16]

e Size Reduction (Sonication & Extrusion):

o To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a
bath or probe sonicator.

o For a more uniform size distribution, subject the liposome suspension to extrusion. Pass
the suspension multiple times (e.g., 10-15 times) through polycarbonate membranes with
a defined pore size (e.g., 100 nm) using a heated extruder.

e Purification:

o To remove unencapsulated AmB, the liposome suspension can be purified by dialysis or
size exclusion chromatography.

Protocol 4.2: Determination of Encapsulation Efficiency

This protocol outlines the steps to quantify the amount of AmB successfully encapsulated
within the delivery system.

Materials:
e AmB-loaded formulation
o Appropriate solvent to dissolve the formulation and release the drug (e.g., methanol)

o Centrifugal filter units (e.g., Amicon® Ultra)
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e High-Performance Liquid Chromatography (HPLC) system with a UV detector
e C18 column
Procedure:
e Separation of Free Drug:
o Take a known volume of the AmB-loaded formulation.

o Separate the unencapsulated (free) AmB from the encapsulated drug. This can be done
by centrifuging the sample using a centrifugal filter unit. The filtrate will contain the free
drug.

e Quantification of Total Drug:
o Take an equal volume of the original (un-centrifuged) formulation.

o Disrupt the carriers to release the encapsulated drug. For liposomes or polymeric
nanoparticles, this can be achieved by adding a solvent like methanol.[16]

e HPLC Analysis:

o Quantify the concentration of AmB in both the "free drug" sample and the "total drug"
sample using a validated HPLC method.[15][16]

o Atypical mobile phase could be a mixture of acetonitrile and water, with detection at
approximately 405 nm.[17]

 Calculation:
o Calculate the Encapsulation Efficiency (EE) using the following formula:

» EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 4.3: In Vitro Drug Release Study

This protocol describes how to assess the release profile of AmB from the delivery system over
time.
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Materials:

AmB-loaded formulation

» Release medium (e.g., PBS with a solubilizing agent like y-cyclodextrin to maintain sink
conditions).[18][19][20]

 Dialysis tubing or a USP 4 flow-through cell apparatus.[18][19]
e Shaking incubator or water bath

e HPLC system

Procedure:

e Setup:

o Place a known amount of the AmB formulation into a dialysis bag with a specific molecular
weight cut-off (MWCO).

o Submerge the dialysis bag in a known volume of the release medium.

o Place the entire setup in a shaking water bath at 37°C to simulate physiological
temperature.

e Sampling:

o At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small
aliquot of the release medium.[16]

o Replace the withdrawn volume with an equal amount of fresh, pre-warmed release
medium to maintain a constant volume and sink conditions.[16]

e Analysis:
o Quantify the concentration of AmB in the collected samples using HPLC.

o Data Analysis:
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o Calculate the cumulative percentage of drug released at each time point.

o Plot the cumulative percentage of drug released versus time to obtain the drug release
profile.

Protocol 4.4: Hemolysis Assay for Biocompatibility

This assay is used to evaluate the biocompatibility of the delivery system by measuring its
potential to damage red blood cells (RBCs).[21]

Materials:
e Freshly collected whole blood (e.g., human or rat) with an anticoagulant (e.g., EDTA).[21]
o Phosphate Buffered Saline (PBS)
» Test formulation at various concentrations
 Positive control: Triton X-100 (1% v/v) or distilled water (causes 100% hemolysis).[22][23]
¢ Negative control: PBS (causes 0% hemolysis)
e Centrifuge
o UV-Vis spectrophotometer or plate reader
Procedure:
e RBC Preparation:
o Centrifuge the whole blood to separate the RBCs from the plasma.
o Wash the RBC pellet several times with PBS until the supernatant is clear.
o Resuspend the washed RBCs in PBS to prepare a diluted RBC suspension (e.g., 2% V/v).
 Incubation:

o In separate microcentrifuge tubes, add the RBC suspension to:
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= Different concentrations of the test formulation.
» The positive control.

» The negative control.
o Incubate all samples at 37°C for a specified time (e.g., 1-2 hours).[23]

e Measurement:
o After incubation, centrifuge the tubes to pellet the intact RBCs.[24]

o Carefully collect the supernatant, which contains hemoglobin released from lysed cells.
[24]

o Measure the absorbance of the supernatant at a wavelength of 541 nm using a
spectrophotometer.[23] Higher absorbance indicates greater hemolysis.

o Calculation:
o Calculate the percentage of hemolysis for each sample using the following formula:

» Hemolysis (%) = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. go.drugbank.com [go.drugbank.com]

2. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nim.nih.gov]

3. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]

4. What is the mechanism of Amphotericin B? [synapse.patshap.com]

5. Amphotericin B - Wikipedia [en.wikipedia.org]

© 2025 BenchChem. All rights reserved. 12/14 Tech Support


https://www.protocols.io/view/hemolysis-assay-5qpvo38zv4o1/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3626231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3626231/
https://www.protocols.io/view/hemolysis-assay-5qpvo38zv4o1/v1
https://www.benchchem.com/product/b12416086?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB00681
https://www.ncbi.nlm.nih.gov/books/NBK482327/
https://www.ambisome.com/ambisome-mechanism-of-action
https://synapse.patsnap.com/article/what-is-the-mechanism-of-amphotericin-b
https://en.wikipedia.org/wiki/Amphotericin_B
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12416086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

6. mdpi.com [mdpi.com]
7. researchgate.net [researchgate.net]
8. actascientific.com [actascientific.com]

9. Current Insights on Antifungal Therapy: Novel Nanotechnology Approaches for Drug
Delivery Systems and New Drugs from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

10. AMPHOTERICIN B liposomal injectable | MSF Medical Guidelines
[medicalguidelines.msf.org]

11. researchgate.net [researchgate.net]

12. Formulation and characterization of amphotericin B-chitosan-dextran sulfate
nanoparticles - PubMed [pubmed.ncbi.nim.nih.gov]

13. Amphotericin B-silver hybrid nanoparticles: synthesis, properties and antifungal activity -
PubMed [pubmed.ncbi.nlm.nih.gov]

14. A rapid and simple preparation of amphotericin B-loaded bacterial magnetite
nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

15. Characterization of amphotericin B liposome formulations - PubMed
[pubmed.ncbi.nim.nih.gov]

16. Encapsulation and Release of Amphotericin B from an ABC Triblock Fluorous Copolymer
- PMC [pmc.ncbi.nim.nih.gov]

17. CN102980963B - Method for determining drug encapsulation efficiency in liposomes -
Google Patents [patents.google.com]

18. development-of-a-flow-through-usp-4-apparatus-drug-release-assay-for-the-evaluation-
of-amphotericin-b-liposome - Ask this paper | Bohrium [bohrium.com]

19. Development of a flow-through USP 4 apparatus drug release assay for the evaluation of
amphotericin B liposome - PubMed [pubmed.ncbi.nim.nih.gov]

20. researchgate.net [researchgate.net]

21. nucro-technics.com [nucro-technics.com]

22. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
23. Hemolysis Assay [protocols.io]

24. Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive
Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.mdpi.com/2673-4605/14/1/61
https://www.researchgate.net/publication/396930775_Innovative_Drug_Delivery_Approaches_For_Anti-_Fungal_Therapies_Formulation_And_Assessment_Paradigms
https://actascientific.com/ASPS/pdf/ASPS-08-1064.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7558771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7558771/
https://medicalguidelines.msf.org/en/viewport/EssDr/english/amphotericin-b-liposomal-injectable-16682430.html
https://medicalguidelines.msf.org/en/viewport/EssDr/english/amphotericin-b-liposomal-injectable-16682430.html
https://www.researchgate.net/publication/268149181_Amphotericin_B-loaded_polymeric_nanoparticles_Formulation_optimization_by_factorial_design
https://pubmed.ncbi.nlm.nih.gov/17000065/
https://pubmed.ncbi.nlm.nih.gov/17000065/
https://pubmed.ncbi.nlm.nih.gov/26772425/
https://pubmed.ncbi.nlm.nih.gov/26772425/
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03950d
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03950d
https://pubmed.ncbi.nlm.nih.gov/15244089/
https://pubmed.ncbi.nlm.nih.gov/15244089/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3247662/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3247662/
https://patents.google.com/patent/CN102980963B/en
https://patents.google.com/patent/CN102980963B/en
https://www.bohrium.com/paper-details/development-of-a-flow-through-usp-4-apparatus-drug-release-assay-for-the-evaluation-of-amphotericin-b-liposome/812826418319720448-11232
https://www.bohrium.com/paper-details/development-of-a-flow-through-usp-4-apparatus-drug-release-assay-for-the-evaluation-of-amphotericin-b-liposome/812826418319720448-11232
https://pubmed.ncbi.nlm.nih.gov/30481559/
https://pubmed.ncbi.nlm.nih.gov/30481559/
https://www.researchgate.net/publication/329173875_Development_of_a_flow-through_USP_4_apparatus_drug_release_assay_for_the_evaluation_of_amphotericin_B_liposome
https://www.nucro-technics.com/services/in-vitro-adme/in-vitro-hemolysis-assay/
https://www.evotec.com/solutions/drug-discovery-preclinical-development/cyprotex-adme-tox-solutions/toxicology/mechanistic-toxicity/hemolysis
https://www.protocols.io/view/hemolysis-assay-5qpvo38zv4o1/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3626231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3626231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3626231/
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Check Availability & Pricing

» To cite this document: BenchChem. [Application Notes & Protocols: Delivery Systems for
Amphotericin B]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12416086#antifungal-agent-26-delivery-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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